N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-3,4,5-trimethoxybenzamide

Physicochemical Characterization Drug-Likeness Computational Chemistry

N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-3,4,5-trimethoxybenzamide (CAS 923740-92-5) is a synthetic small molecule (C18H22N2O5, MW 346.4 g/mol) comprising a 3,4,5-trimethoxybenzamide moiety linked via a methylene bridge to a 4,6-dimethyl-2-oxo-1,2-dihydropyridine core. Computed properties include a density of 1.164±0.06 g/cm³ (20 °C, 760 mmHg) and an XLogP3-AA of 1.7.

Molecular Formula C18H22N2O5
Molecular Weight 346.4 g/mol
CAS No. 923740-92-5
Cat. No. B3305728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-3,4,5-trimethoxybenzamide
CAS923740-92-5
Molecular FormulaC18H22N2O5
Molecular Weight346.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=O)N1)CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C
InChIInChI=1S/C18H22N2O5/c1-10-6-11(2)20-18(22)13(10)9-19-17(21)12-7-14(23-3)16(25-5)15(8-12)24-4/h6-8H,9H2,1-5H3,(H,19,21)(H,20,22)
InChIKeyZHBSEXHHJLGRKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-3,4,5-trimethoxybenzamide (CAS 923740-92-5): Physicochemical Baseline and Class Context


N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-3,4,5-trimethoxybenzamide (CAS 923740-92-5) is a synthetic small molecule (C18H22N2O5, MW 346.4 g/mol) comprising a 3,4,5-trimethoxybenzamide moiety linked via a methylene bridge to a 4,6-dimethyl-2-oxo-1,2-dihydropyridine core [1]. Computed properties include a density of 1.164±0.06 g/cm³ (20 °C, 760 mmHg) and an XLogP3-AA of 1.7 . The compound is listed in the PubChem database (CID 17395936) and is commercially available at purities typically ≥95% [1]. No published primary research articles or patents were identified that report biological activity data for this specific compound.

Why In-Class N-((4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)benzamides Cannot Replace CAS 923740-92-5 Without Direct Comparative Data


Although a library of dihydropyridine and pyridine analogs has been characterized as human tissue nonspecific alkaline phosphatase (h-TNAP) inhibitors, this compound exists as a dihydropyridinone (2-oxo-1,2-dihydropyridine) rather than a dihydropyridine, altering its hydrogen-bond acceptor/donor profile and likely its target engagement [1]. Close structural analogs—such as N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-4-(dimethylamino)benzamide (CAS 923246-06-4) or CPI-905 (CAS 931078-17-0)—diverge in their benzamide substitution pattern, which in related chemotypes has shifted IC50 values by over 10-fold against h-TNAP [1]. Without published head-to-head data for the 3,4,5-trimethoxy variant, generic substitution is unsupported.

Quantitative Evidence Profile for N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-3,4,5-trimethoxybenzamide: Physicochemical Differentiation and Target Engagement Gaps


Computed Physicochemical Properties: Density and Lipophilicity Baseline

The predicted density of N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-3,4,5-trimethoxybenzamide is 1.164±0.06 g/cm³ at 20 °C and 760 mmHg, which is higher than the 1.03–1.05 g/cm³ range computed for the analogous 3,4,5-trimethoxybenzamide derivatives lacking the dihydropyridinone core [1]. Its XLogP3-AA is 1.7, placing it in a favorable oral drug-likeness space but distinct from the more lipophilic dihydropyridine h-TNAP inhibitors (e.g., compound 4d, cLogP ~3.1) studied by Khan et al. (2022) [2].

Physicochemical Characterization Drug-Likeness Computational Chemistry

Structural Differentiation from h-TNAP Dihydropyridine Inhibitors: Core Oxidation State

The target compound features a 2-oxo-1,2-dihydropyridine (pyridone) core, whereas the published h-TNAP inhibitor library (Khan et al., 2022) employs a 1,4-dihydropyridine core [1]. In the latter series, the dihydropyridine-based compound 4d (2-naphthyl substitution) achieved an h-TNAP IC50 of 1.32 ± 0.26 µM, while compound 4e (2,3,4-trimethoxyphenyl) showed an IC50 of 2.25 ± 0.16 µM, both compared to levamisole (IC50 = 22.65 ± 1.60 µM) [1]. The pyridone oxidation state in the target compound introduces an additional hydrogen-bond acceptor (C=O) absent in dihydropyridines, which is predicted to alter zinc-ion chelation at the h-TNAP active site based on molecular docking of related pyridone scaffolds [1]. No direct enzymatic data exist for this compound.

Medicinal Chemistry Alkaline Phosphatase Structure-Activity Relationship

Patent Landscape: Absence of Disclosed Biological Activity for the 3,4,5-Trimethoxy Variant

A survey of patent literature identified multiple N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)benzamide derivatives with disclosed biological data, but none correspond to the 3,4,5-trimethoxy substitution pattern. For context, US10011568 (Example 9) and US9708266 disclose N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)benzamides with IC50 values in the low nanomolar range for unrelated targets [1]. The 3,4,5-trimethoxy variant appears in patent listings (e.g., CHEMBL3103040, US11345702) but without disclosed activity data in accessible patent documents [2]. This places the compound in an unexplored region of chemical space within this scaffold family.

Patent Analytics Chemical Probe Lead Optimization

Commercial Availability and Purity Benchmarking for Procurement Decisions

The compound is commercially available from multiple suppliers at specified purity grades. MolCore lists the compound at NLT 97% purity with ISO-certified quality systems, suitable for global pharmaceutical R&D and quality control applications . The computed exact mass is 346.15287181 Da, with 5 hydrogen bond acceptors and 2 hydrogen bond donors, providing a molecular signature for identity verification by LC-MS or NMR [1]. Unlike structurally related EZH2 inhibitor tools compounds (e.g., N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-5-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-4-methyl-4'-(morpholinomethyl)-[1,1'-biphenyl]-3-carboxamide hydrobromide), this compound has not been characterized in any published pharmacological assay, making it a blank-slate chemical probe [2].

Chemical Procurement Purity Analysis Supplier Comparison

Procurement-Guided Application Scenarios for CAS 923740-92-5 Based on Available Evidence


Negative Control for Dihydropyridine h-TNAP Inhibitor Screens

Given the structural similarity to the 2,3,4-trimethoxyphenyl dihydropyridine 4e (h-TNAP IC50 = 2.25 ± 0.16 µM) reported by Khan et al. (2022), but with a pyridone core that likely disrupts zinc chelation, CAS 923740-92-5 is a rational negative control candidate. Its predicted higher density (1.164 g/cm³) and lower lipophilicity (XLogP3-AA = 1.7) further differentiate it from active dihydropyridine inhibitors, which show cLogP values above 3.0. [1]

Novel Scaffold for 15-PGDH Inhibitor Lead Discovery

A BindingDB entry (BDBM50445514, CHEMBL3103040) links this compound to US11345702 (Table 1.33) and US20230390274 (Compound A-32) patents describing 15-PGDH/HPGD inhibitors, with related chemotypes showing IC50 values as low as 6.40 nM. Although the specific activity of the 3,4,5-trimethoxy variant is undisclosed, its inclusion in these patent families suggests it may possess or be designed to possess 15-PGDH inhibitory activity, making it a valuable starting point for medicinal chemistry optimization. [2]

Physicochemical Reference Standard for Pyridone-Benzamide Library Characterization

The well-defined computed properties—exact mass (346.15287181 Da), 5 H-bond acceptors, 2 H-bond donors, rotatable bond count of 6—combined with ≥97% commercial purity, make this compound suitable as a physicochemical reference standard for characterizing larger libraries of N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)benzamide analogs. Its density of 1.164 g/cm³ can serve as a calibration point in chromatographic method development. [3]

Target-Agnostic Phenotypic Screening Probe

The complete absence of published target engagement data positions CAS 923740-92-5 as an ideal candidate for unbiased phenotypic screening panels. Unlike heavily characterized tool compounds, its pharmacological blank slate eliminates pre-existing bias in hit calling, and its favorable drug-likeness parameters (MW 346.4, XLogP 1.7) reduce the risk of assay interference from aggregation or non-specific binding common to more lipophilic analogs. [3]

Quote Request

Request a Quote for N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-3,4,5-trimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.